Home > Products > Screening Compounds P125026 > 2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole
2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole - 1209204-54-5

2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

Catalog Number: EVT-2716591
CAS Number: 1209204-54-5
Molecular Formula: C18H20N4O3S
Molecular Weight: 372.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is recognized for its potential biological activities, particularly in medicinal chemistry. The presence of the piperazine and sulfonyl groups enhances its pharmacological properties, making it a subject of interest in drug development.

Source

The compound has been synthesized and characterized in various studies, highlighting its structural features and potential applications. Research articles provide insights into its synthesis, properties, and biological activities, contributing to a deeper understanding of this compound's role in medicinal chemistry.

Classification

This compound can be classified as:

  • Benzimidazole derivative: Characterized by the benzimidazole core structure.
  • Sulfonamide: Contains a sulfonyl group, which is significant in pharmacological activity.
  • Piperazine derivative: Incorporates a piperazine ring that contributes to its biological properties.
Synthesis Analysis

Methods

The synthesis of 2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole typically involves multi-step reactions. One common approach includes the formation of the benzimidazole core followed by the introduction of the piperazine and sulfonyl groups.

Technical Details

  1. Formation of Benzimidazole: The initial step usually involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives to form the benzimidazole framework.
  2. Piperazine Introduction: Piperazine can be introduced via nucleophilic substitution reactions, where it reacts with an appropriate electrophile derived from the benzimidazole.
  3. Sulfonylation: The final step typically involves the introduction of the sulfonyl group, often achieved through reactions with sulfonyl chlorides or other sulfonating agents under basic conditions.
Molecular Structure Analysis

Structure

The molecular structure of 2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole can be depicted as follows:

  • Benzimidazole Core: A bicyclic structure consisting of a benzene ring fused to an imidazole ring.
  • Piperazine Ring: A six-membered ring containing two nitrogen atoms.
  • Sulfonyl Group: A functional group characterized by a sulfur atom bonded to two oxygen atoms (SO₂).

Data

The molecular formula is C18H22N4O3SC_{18}H_{22}N_{4}O_{3}S, and it has a molecular weight of approximately 378.46 g/mol. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of the compound .

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for benzimidazoles and related heterocycles:

  1. Nucleophilic Substitution: The piperazine nitrogen can participate in nucleophilic substitutions.
  2. Sulfonamide Formation: The sulfonyl group can react with amines to form sulfonamides under acidic or basic conditions.
  3. Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Technical Details

Reactions are typically monitored using Thin Layer Chromatography (TLC) to ensure completion and assess yield. Purification methods such as recrystallization or column chromatography are employed to isolate the desired product .

Mechanism of Action

Process

Data

Studies indicate that compounds with similar structures may exhibit inhibitory effects on certain kinases or other proteins involved in cell signaling pathways. This suggests potential anti-cancer or anti-inflammatory activities .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like DMSO and methanol but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation.

Relevant data from spectral analyses (e.g., NMR, IR) provide insights into functional groups and molecular interactions .

Applications

Scientific Uses

2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole shows promise in various scientific applications:

  • Medicinal Chemistry: Potential for development as therapeutic agents targeting specific diseases, particularly cancer and inflammation.
  • Biochemical Research: Useful in studying enzyme inhibition and receptor interactions due to its structural features.

Continued research into this compound could lead to significant advancements in drug discovery and development .

Introduction to Alpha1-Adrenergic Receptor Targeting in Therapeutics

Rationale for Alpha1-Adrenergic Receptor Antagonism in Neurological and Cardiovascular Disorders

Alpha1-adrenergic receptor antagonism holds therapeutic relevance across neurological and cardiovascular disorders due to the receptor’s role in mediating pathological vasoconstriction, hypertrophy, and sympathetic overactivation. In cardiovascular contexts, non-selective α1-antagonists like prazosin demonstrate efficacy in hypertension management by blocking catecholamine-induced vasoconstriction. However, emerging evidence suggests that subtype-selective antagonism may optimize therapeutic outcomes while mitigating risks. For instance, α1A-subtype-predominant antagonism benefits lower urinary tract symptoms by relaxing prostate smooth muscle, whereas α1B-antagonism may alleviate peripheral vasoconstriction without compromising cerebral blood flow [4] [7]. Crucially, clinical trials such as ALLHAT revealed that non-selective α1-antagonism (e.g., doxazosin) increases incident heart failure risk, underscoring the deleterious consequences of pan-adrenoceptor blockade in vulnerable populations [4] [7]. This paradox highlights the functional dichotomy of α1-adrenoceptors: while vascular α1D-subtypes promote vasoconstriction, cardiac α1A-subtypes mediate adaptive hypertrophy, ischemic preconditioning, and anti-apoptotic effects. Consequently, ligands with cardioselective profiles—sparing cardiac α1A-subtypes or acting as partial agonists—represent a promising strategy for disorders like heart failure, where receptor activation enhances contractility without adverse remodeling [1] [7].

In neurological disorders, α1-adrenoceptor antagonism modulates central sympathetic outflow and neurotransmitter release. Overactive α1-signaling contributes to neuroinflammatory cascades and oxidative stress in conditions like depression and anxiety. Antagonists may thus attenuate glial activation, normalize catecholamine turnover, and improve neurobehavioral outcomes. Notably, α1-subtypes localize to brain regions governing cognition and affect (e.g., prefrontal cortex, amygdala), positioning them as targets for adjunctive treatment in psychotic disorders where conventional therapies exhibit limitations [2] [9]. The therapeutic rationale for α1-antagonism thus hinges on:

  • Subtype Specificity: Vascular (α1D) vs. cardiac (α1A) vs. central (α1A/α1B) receptor distribution dictates functional outcomes of blockade.
  • Disease Context: Antagonism benefits hypertension and prostatic hyperplasia but risks cardiac decompensation in heart failure.
  • Signaling Plasticity: In heart failure, preserved α1A-signaling compensates for downregulated β1-adrenoceptors, supporting inotropy [1] [4].

Table 1: Functional Roles of Alpha1-Adrenergic Receptor Subtypes in Therapeutic Targeting

SubtypePrimary LocalizationTherapeutic Effects of AntagonismClinical Implications
α1AHeart, Brain, ProstateReduced prostate smooth muscle tone; Central neuromodulationBPH symptom relief; Adjunctive psychosis/depression therapy
α1BSpleen, CortexVasodilation; Attenuated peripheral resistanceHypertension management
α1DVascular SM, Coronary arteriesVasodilation; Coronary blood flow improvementHypertension; Angina

Structural Evolution of Arylpiperazine-Based Ligands in Receptor Pharmacology

Arylpiperazine scaffolds constitute a versatile pharmacophore platform for developing ligands targeting adrenergic, serotonergic, and dopaminergic receptors. Early derivatives featured simple N-arylpiperazines linked via alkyl chains to terminal amides or heterocycles. For example, prazosin—a quinazoline-piperazine hybrid—exemplifies first-generation α1-antagonists with potent vasodilatory effects but limited subtype selectivity [4]. Structural refinements focused on optimizing three key regions: the aryl group, the piperazine core, and the terminal pharmacophore.

Region-Specific Modifications

  • Aryl Group: Electron-rich aryl moieties (e.g., 2-methoxyphenyl) enhance affinity for α1-adrenoceptors and serotonin receptors. The 2-methoxy substituent facilitates hydrogen bonding with serine residues in transmembrane helix 5 (e.g., Ser188 in α1A), while ortho-positioning minimizes steric hindrance [5] [9].
  • Linker Length: A 2–4 carbon spacer between piperazine and terminal groups balances conformational flexibility and receptor engagement. Trimethylene linkers (n=3) optimize binding for α1A/5-hydroxytryptamine 1A receptors, whereas tetramethylene chains (n=4) favor dopamine D2 interactions [2] [9].
  • Terminal Pharmacophore: Benzimidazole, introduced as a bioisostere for purines/imides, imparts rigidity, hydrogen bonding capability, and metabolic stability. Its planar aromatic system engages in π–π stacking with phenylalanine residues (e.g., Phe312 in α1B), enhancing subtype discrimination [8] [10].

Emergence of Sulfonamide-Bridged Derivatives

Sulfonamide incorporation—replacing carboxamide or urea linkers—marked a pivotal advancement. Sulfonyl groups (-SO2-) confer:

  • Enhanced Polarity: Improved water solubility and bioavailability via hydrogen bond acceptance.
  • Electrostatic Complementarity: Interaction with lysine/arginine residues in receptor binding pockets (e.g., Lys331 in α1A).
  • Metabolic Resistance: Reduced susceptibility to esterase/amidase degradation versus carboxamides [8] [10].

This evolution yielded agents like 2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole (CAS: 1235376-05-2), where the 2-methoxyphenylsulfonyl group anchors arylpiperazine recognition, and the benzo[d]imidazole terminus enables dual receptor modulation. Molecular modeling confirms the sulfonyl oxygen forms a hydrogen bond with α1A-His350, while the benzimidazole nitrogen interacts with Asp106—a conserved residue critical for catecholamine binding [8] [9].

Table 2: Structural Evolution of Key Arylpiperazine Derivatives in Receptor Pharmacology

Compound ClassPrototype StructureTarget Receptor ProfileInnovation
Early ArylpiperazinesAryl-N-piperazine-alkylamidePan-α1; 5-hydroxytryptamine 1AProof of concept for GPCR modulation
Constrained AnalogsArylpiperazinylalkyl-benzodioxaneα1A > α1D; 5-hydroxytryptamine 1ASubtype selectivity via steric hindrance
Sulfonamide-Bridged HybridsAryl-sulfonyl-piperazinyl-benzimidazoleα1A/α1B; 5-hydroxytryptamine 1A/7; D2Enhanced metabolic stability and CNS penetration

Benzimidazole Integration and Hybridization

Benzimidazole integration merges arylpiperazine’s GPCR affinity with benzimidazole’s nucleic acid binding capability, enabling dual-pathway modulation. In 2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole, the sulfonyl-piperazine linker orients the 2-methoxyphenyl and benzimidazole moieties in a coplanar conformation, facilitating simultaneous engagement with α1-adrenoceptor subpockets. Computational studies indicate the methoxy group occupies a hydrophobic cleft near transmembrane helix 7, while benzimidazole stacks against helix 6—a topology distinct from classical antagonists like prazosin [8] [10]. This hybrid architecture supports multitarget engagement, potentially beneficial for disorders with intertwined pathophysiologies (e.g., heart failure with comorbid depression).

Table 3: Structural Features of 2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

RegionStructural FeatureRole in Receptor Interaction
Aryl Domain2-MethoxyphenylHydrogen bonding with Ser188/Ser192 (α1A); hydrophobic enclosure
Sulfonyl Linker-SO2- bridgeHydrogen bond acceptance at Lys331/His350 (α1A); electrostatic complementarity
Piperazine CoreN1-piperazinylCation-π interaction with Phe288 (α1B); conformational flexibility
Terminal Pharmacophore1H-Benzo[d]imidazoleπ–π stacking with Phe289 (α1A); hydrogen bonding via N-H moiety

Properties

CAS Number

1209204-54-5

Product Name

2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole

IUPAC Name

2-[4-(2-methoxyphenyl)sulfonylpiperazin-1-yl]-1H-benzimidazole

Molecular Formula

C18H20N4O3S

Molecular Weight

372.44

InChI

InChI=1S/C18H20N4O3S/c1-25-16-8-4-5-9-17(16)26(23,24)22-12-10-21(11-13-22)18-19-14-6-2-3-7-15(14)20-18/h2-9H,10-13H2,1H3,(H,19,20)

InChI Key

UEKLQGNEHHGNNZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.